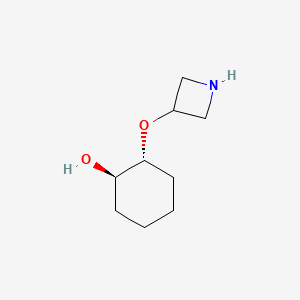
(1R,2R)-2-(Azetidin-3-yloxy)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol: is a synthetic organic compound that features a cyclohexane ring substituted with an azetidin-3-yloxy group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Attachment to Cyclohexane: The azetidine ring is then attached to the cyclohexane ring through nucleophilic substitution or other suitable reactions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via oxidation reactions or by using hydroxyl-containing starting materials.
Industrial Production Methods: Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and catalytic processes may be employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in rac-(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the specific reagents and conditions used.
Substitution: The azetidine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may include the use of strong bases or acids, depending on the desired substitution pattern.
Major Products: The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: rac-(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound may be used in studies to understand the behavior of azetidine-containing molecules in biological systems.
Medicine:
Pharmaceutical Development:
Industry:
Material Science: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol will depend on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol: A non-racemic version of the compound.
2-(azetidin-3-yloxy)cyclohexanol: A compound with a similar structure but lacking the specific stereochemistry.
Uniqueness: rac-(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol |
InChI |
InChI=1S/C9H17NO2/c11-8-3-1-2-4-9(8)12-7-5-10-6-7/h7-11H,1-6H2/t8-,9-/m1/s1 |
InChI Key |
HZGPUGDZZZMAFE-RKDXNWHRSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)O)OC2CNC2 |
Canonical SMILES |
C1CCC(C(C1)O)OC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















